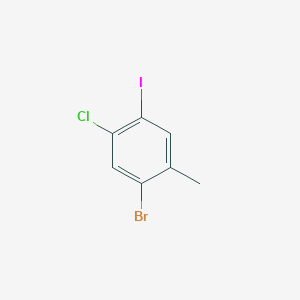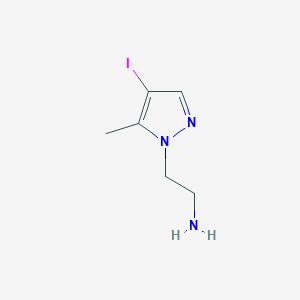
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of enaminones with hydrazines in the presence of iodine as a catalyst . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine substituent.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of deiodinated pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine involves its interaction with specific molecular targets. The iodine and methyl substituents on the pyrazole ring can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethan-1-amine: Similar structure but lacks the iodine substituent.
2-(4-Chloro-5-methyl-1H-pyrazol-1-YL)ethan-1-amine: Similar structure with a chlorine substituent instead of iodine.
2-(4-Bromo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine: Similar structure with a bromine substituent instead of iodine.
Uniqueness
The presence of the iodine atom in 2-(4-Iodo-5-methyl-1H-pyrazol-1-YL)ethan-1-amine imparts unique chemical and physical properties such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propiedades
Número CAS |
1354704-31-6 |
|---|---|
Fórmula molecular |
C6H10IN3 |
Peso molecular |
251.07 |
Nombre IUPAC |
2-(4-iodo-5-methylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C6H10IN3/c1-5-6(7)4-9-10(5)3-2-8/h4H,2-3,8H2,1H3 |
Clave InChI |
YTWUFDWYVRDMSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1CCN)I |
SMILES canónico |
CC1=C(C=NN1CCN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


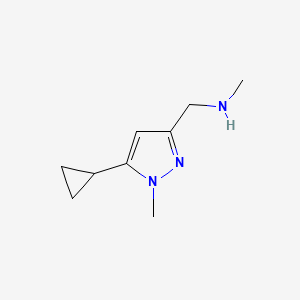
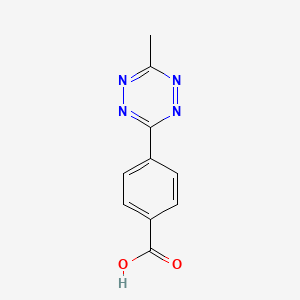

![5,5-Dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic Acid](/img/structure/B3047059.png)
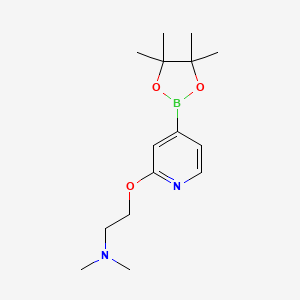
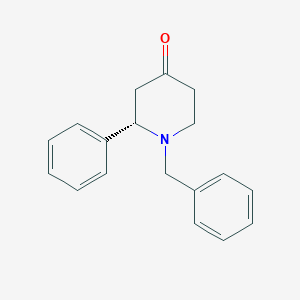
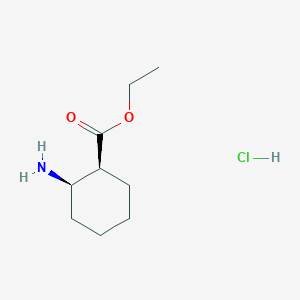
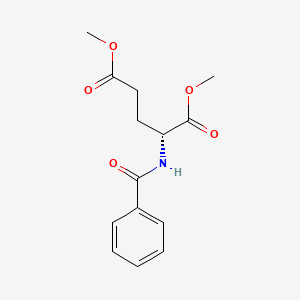
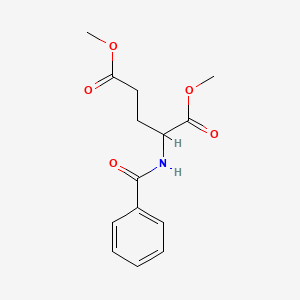
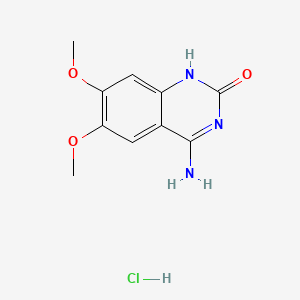
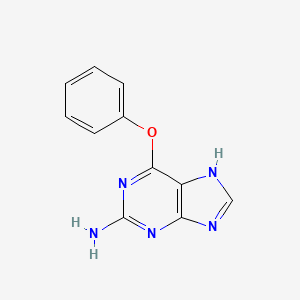
![2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopentan-1-one](/img/structure/B3047071.png)
![4-Fluorobenzo[c][1,2,5]thiadiazole](/img/structure/B3047072.png)
